1-Ethynyl-4-methoxy-2-methylbenzene
Overview
Description
1-Ethynyl-4-methoxy-2-methylbenzene is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to substituted benzene derivatives and can be involved in complex formation, as well as in various synthetic and catalytic processes.
Synthesis Analysis
The synthesis of derivatives similar to 1-Ethynyl-4-methoxy-2-methylbenzene often involves cyclotrimerization reactions, as seen in the preparation of a methoxy-functionalized triaroylbenzene derivative . Additionally, the synthesis of platinum(ii) poly-yne polymers incorporating substituted diethynylbenzene derivatives indicates the versatility of ethynyl groups in forming polymers with varying substituents, which can affect their thermal stability and optical properties .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-lithio-2-methoxybenzene, has been determined using X-ray crystallography, revealing interactions such as Li−HC that influence the solid-state structure . Similarly, the structures of various methoxybenzene derivatives have been reported, showing planar molecules and hydrogen-bonded dimers with different packing arrangements in the solid state .
Chemical Reactions Analysis
Chemical reactions involving methoxybenzene derivatives can be quite diverse. For instance, reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have been used to synthesize a range of compounds with high enantiomeric excess, indicating the potential for asymmetric synthesis . Moreover, the reaction of diazomethane with a trihydroxy-nitrobenzene derivative has led to unexpected products, demonstrating the complexity of reactions involving methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For example, the length of alkoxy chains in dialkoxy ethynylnitrobenzenes affects the crystal structures and intermolecular interactions, which in turn can influence their physical properties . The synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones showcases the structural modification of benzofuran ketones, which can lead to a wide range of compounds with different properties .
Scientific Research Applications
Electrochemical Properties
- Electrosynthesis and Characterization : Polymers like 1-methoxy-4-ethoxybenzene have been studied for their electrochemical properties, where their solubility, molecular weight, and electrical conductivity were characterized. Such polymers show potential in electronic applications due to their defined polymeric structure and electrical properties (Moustafid et al., 1991).
Chemical Synthesis and Reactions
Inclusion Complex Formation : A derivative of 1,3,5-triaroylbenzene, structurally related to 1-Ethynyl-4-methoxy-2-methylbenzene, forms stable inclusion complexes with benzene, suggesting potential applications in host-guest chemistry and molecular recognition (Pigge et al., 1999).
Oxidation Kinetics : Studies on the kinetics of oxidation of compounds structurally similar to 1-Ethynyl-4-methoxy-2-methylbenzene, like 1-hydroxy-4-methoxybenzene, reveal insights into the reactivity and stability of these compounds, which are crucial for their application in synthetic chemistry (Pelizzetti et al., 1975).
Materials Science
- Optical Properties of Alkoxy-Phenyleneethynylenes : Alkoxy-phenyleneethynylenes, related to 1-Ethynyl-4-methoxy-2-methylbenzene, have been synthesized and studied for their thermal stability and optical properties. These materials exhibit potential for applications in optoelectronics due to their unique emission properties (Amin et al., 2017).
Pharmacology and Biochemistry
Antibacterial Acylphloroglucinols : Compounds structurally related to 1-Ethynyl-4-methoxy-2-methylbenzene, isolated from the Hypericum genus, have shown anti-staphylococcal properties. Such research indicates the potential of these compounds in developing new antibacterial agents (Shiu & Gibbons, 2006).
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Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethynyl-4-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBNYUYILAKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584120 | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methoxy-2-methylbenzene | |
CAS RN |
74331-69-4 | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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